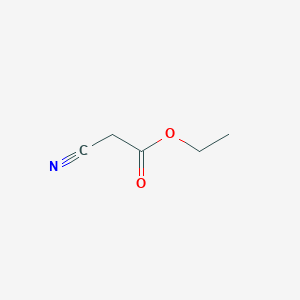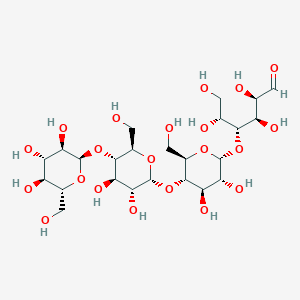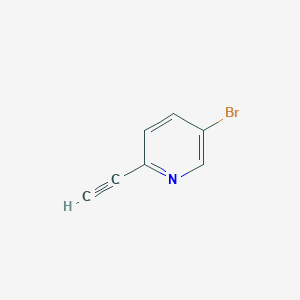
2-Fluoro-4-méthylbenzonitrile
Vue d'ensemble
Description
2-Fluoro-4-methylbenzonitrile (FMBN) is an organic compound with a wide range of applications in the fields of synthetic chemistry and scientific research. It is a colorless, volatile liquid with a boiling point of 81.2 °C and a melting point of -51.3 °C. FMBN is used in the synthesis of pharmaceuticals and other organic compounds, as well as in scientific research as a reagent and as a model compound.
Applications De Recherche Scientifique
Intermédiaire organique
Le 2-fluoro-4-méthylbenzonitrile est utilisé comme intermédiaire organique . Les intermédiaires organiques sont des composés utilisés à diverses étapes de la synthèse organique pour obtenir d'autres composés. Ils jouent un rôle crucial dans la production de molécules organiques complexes.
Intermédiaire pharmaceutique
Ce composé sert également d'intermédiaire pharmaceutique . Les intermédiaires pharmaceutiques sont les composants clés utilisés dans la production d'ingrédients pharmaceutiques actifs (API). Les API sont les substances des médicaments qui sont biologiquement actives.
Synthèse chimique
Le this compound est utilisé en synthèse chimique . En synthèse chimique, il peut être utilisé pour créer une variété d'autres composés. Sa structure unique lui permet de réagir de manière spécifique avec d'autres substances, ce qui en fait un outil précieux dans la création de nouveaux produits chimiques.
Préparation des API
Il est utilisé dans la préparation des API . Les API sont la partie de tout médicament qui produit les effets souhaités. Elles sont produites à partir de multiples réactions impliquant des intermédiaires pharmaceutiques.
Préparation des émetteurs TADF
Le this compound est utilisé dans la préparation des émetteurs à fluorescence retardée activée thermiquement (TADF) . Les émetteurs TADF sont un type de diodes électroluminescentes organiques (OLED) qui présentent un rendement élevé et sont utilisées dans diverses technologies d'affichage.
Safety and Hazards
2-Fluoro-4-methylbenzonitrile is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-fluoro-4-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGNLBCJPBKXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380934 | |
| Record name | 2-Fluoro-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85070-67-3 | |
| Record name | 2-Fluoro-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-fluoro-4-methylbenzonitrile in the synthesis of 2-fluoro-4-methylbenzoic acid?
A1: 2-Fluoro-4-methylbenzonitrile is a crucial precursor in the synthesis of 2-fluoro-4-methylbenzoic acid []. The process, as described in the research, involves a two-step reaction:
Q2: What are the optimized conditions for the synthesis of 2-fluoro-4-methylbenzonitrile via cyanidation, as reported in the research?
A2: The research outlines the following optimized conditions for the cyanidation step []:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Dibenz[a,c]anthracene](/img/structure/B33276.png)


![2,4-Dichlorothieno[3,2-d]pyrimidine](/img/structure/B33283.png)
![2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B33284.png)


